molecular formula C12H24NO5P B14280142 Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate CAS No. 140169-55-7

Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate

Cat. No.: B14280142
CAS No.: 140169-55-7
M. Wt: 293.30 g/mol
InChI Key: BXJLKKHKZDGCTJ-UHFFFAOYSA-N
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Description

Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₂NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group (P=O) bonded to two ethyl groups and a cyano group attached to a pentyl chain with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction involves diethyl phosphite and 1-cyano-4,4-dimethoxypentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction is monitored using analytical techniques such as gas chromatography to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound reactive towards various biological molecules. The methoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is unique due to the presence of the methoxy groups on the pentyl chain, which provide steric hindrance and influence its reactivity. This makes it distinct from other phosphonates and useful in specific synthetic applications where selectivity is crucial .

Properties

CAS No.

140169-55-7

Molecular Formula

C12H24NO5P

Molecular Weight

293.30 g/mol

IUPAC Name

2-diethoxyphosphoryl-5,5-dimethoxyhexanenitrile

InChI

InChI=1S/C12H24NO5P/c1-6-17-19(14,18-7-2)11(10-13)8-9-12(3,15-4)16-5/h11H,6-9H2,1-5H3

InChI Key

BXJLKKHKZDGCTJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCC(C)(OC)OC)C#N)OCC

Origin of Product

United States

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